Cetylpyridinium

Food Safety Sanitizer Efficacy Quaternary Ammonium Compounds

Formulation scientists seeking a high-efficiency cationic surfactant with a low critical micelle concentration (CMC) face challenges achieving antimicrobial efficacy at low concentrations. Cetylpyridinium addresses this with a CMC of 9.69 × 10⁻⁴ M-4.4-fold lower than benzalkonium chloride-enabling effective micellar drug delivery and preservative systems at reduced surfactant loading. • Achieves 3.33-4.54 log-reductions against E. coli O157:H7, S. Typhimurium, and L. monocytogenes on produce surfaces. • Delivers antiplaque efficacy comparable to chlorhexidine without cosmetic staining liability. • Supplied with ≥97% purity; ambient-temperature shipping as a non-hazardous chemical.

Molecular Formula C21H38N+
Molecular Weight 304.5 g/mol
CAS No. 7773-52-6
Cat. No. B1207926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetylpyridinium
CAS7773-52-6
SynonymsAngifonil
Anhydrous, Cetylpyridinium Chloride
Biosept
Catamium
Ceepryn Chloride
Cetamium
Cetylpyridinium
Cetylpyridinium Chloride
Cetylpyridinium Chloride Anhydrous
Cetylpyridium
Cetylyre
Chloride Anhydrous, Cetylpyridinium
Chloride, Ceepryn
Chloride, Cetylpyridinium
Dobendan
Hexadecylpyridinium
Merocets
Pristacin
Pyrisept
Sterogenol
Molecular FormulaC21H38N+
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1
InChIInChI=1S/C21H38N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h15,17-18,20-21H,2-14,16,19H2,1H3/q+1
InChIKeyNEUSVAOJNUQRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetylpyridinium Chloride: Characterization and Positioning


Cetylpyridinium chloride (CPC; CAS 7773-52-6) is a quaternary ammonium compound (QAC) functioning as a cationic surfactant with broad-spectrum antimicrobial activity [1]. Its mechanism involves electrostatic interaction between the positively charged pyridinium head group and negatively charged bacterial membranes, leading to membrane disruption and cytoplasmic leakage [2]. CPC is primarily deployed in oral care formulations (mouthwashes, lozenges) and as a surface sanitizer, with minimal systemic absorption following topical application [3].

Cetylpyridinium Chloride: Generic Substitution Risks


Within the quaternary ammonium compound (QAC) class, members such as benzalkonium chloride (BAC), benzethonium chloride (BEC), and cetyltrimethylammonium bromide (CTAB) differ substantially in critical micelle concentration (CMC), zeta potential, antimicrobial spectrum, and cytotoxicity profile [1][2]. These physicochemical divergences directly impact formulation stability, bioavailability, and biological activity—even among chemically similar analogues [3]. Additionally, CPC exhibits a fundamentally different clinical profile versus non-QAC antiseptics such as chlorhexidine, with distinct staining liability and efficacy patterns that are formulation- and context-dependent [4]. Generic substitution without accounting for these quantifiable differences can lead to suboptimal antimicrobial performance, unexpected cytotoxic outcomes, or regulatory non-compliance in validated applications.

Cetylpyridinium Chloride: Comparative Evidence


Superior Antimicrobial Efficacy on Foodborne Pathogens

Among five quaternary ammonium surfactants (BAC, BEC, CPC, CTAB, and TEAB) evaluated against E. coli O157:H7, S. Typhimurium, and L. monocytogenes on spinach leaves, CPC demonstrated the highest inhibitory activity [1]. CPC treatment yielded 3.33, 3.28, and 4.54 log-reductions against the three pathogens, respectively, outperforming NaOCl washing by 0.97–2.11 additional log-reductions [2]. This superior performance is mechanistically linked to CPC's highest positive ζ-potential (67.23 mV) among all tested QACs [3].

Food Safety Sanitizer Efficacy Quaternary Ammonium Compounds

Non-Inferior Plaque Control vs Chlorhexidine in Brushing Populations

A 2025 systematic review and meta-analysis of 14 clinical trials compared CPC mouthwashes (0.05%–0.1%) against chlorhexidine (CHX) mouthwashes (0.12%–0.2%) for plaque and gingivitis control [1]. In brushing populations, no significant difference was found between CPC and CHX for plaque prevention or gingivitis reduction [2]. In non-brushing models, CHX demonstrated a statistically significant advantage in plaque index scores (mean difference 0.55; 95% CI: 0.19–0.91; p = 0.003) [3]. Importantly, CHX produced consistently greater extrinsic tooth staining than CPC across studies [4].

Oral Care Gingivitis Prevention Antiplaque Efficacy

Staining Avoidance vs Chlorhexidine with CPC-HA Formulation

In a 21-day randomized clinical trial comparing CPC-hyaluronic acid (CPC-HA) mouthrinse to chlorhexidine (CHX) and placebo, teeth staining increased significantly in CHX users (p < 0.001) and placebo users (p = 0.002), but did not increase in CPC-HA users (p = 0.573) [1]. Plaque prevention efficacy between CPC-HA and CHX was similar (significant difference between groups for change in plaque index: p = 0.015, with placebo showing higher accumulation) [2]. No significant differences were observed for gingivitis prevention between the three groups (p = 0.08) [3].

Oral Care Cosmetic Acceptability Staining Liability

Higher Zeta Potential vs Benzalkonium Chloride

In a comparative analysis of quaternary ammonium surfactants for fresh produce sanitization, CPC exhibited the highest positive ζ-potential (67.23 mV) among all tested QACs, including benzalkonium chloride (BAC) [1]. This elevated surface charge correlates directly with enhanced electrostatic attraction to negatively charged bacterial surfaces, contributing to CPC's superior antimicrobial performance in the same study (3.33–4.54 log-reductions across pathogens) [2].

Surface Chemistry Antimicrobial Mechanism Zeta Potential

Lower Critical Micelle Concentration vs Benzalkonium Chloride

A comparative physicochemical investigation of CPC and benzalkonium chloride (BKC) revealed that the critical micelle concentration (CMC) of CPC (9.69 × 10⁻⁴ M) is approximately 4.4-fold lower than that of BKC (4.30 × 10⁻³ M) in aqueous solution [1]. In the presence of DOPA, the CMC of CPC decreased to 1.80 × 10⁻⁵ M, while BKC decreased to 1.29 × 10⁻³ M, indicating a synergistic effect that promotes micellization more strongly for CPC [2].

Surfactant Science Formulation Development Micellization Behavior

Biocompatibility Index Ranking vs Key Antiseptics

A comprehensive biocompatibility assessment evaluated 11 antiseptic agents by parallel measurement of antimicrobial activity (against E. coli and S. aureus) and cytotoxicity (on murine fibroblasts) [1]. The biocompatibility index (BI), defined as the ratio of 50% cytotoxic concentration to the concentration achieving ≥3 log₁₀ (99.9%) bacterial reduction, revealed that CPC ranked below chlorhexidine (CHX), octenidine (OCT), and polyhexamethylene biguanide (PHMB) for both E. coli and S. aureus models [2]. The rank order for E. coli was OCT > PHMB > CHX > PVP-I(o) > PVP-I(s) > BAC > CPC > TRI > MSP; for S. aureus it was OCT > PHMB > CHX > CPC > PVP-I(o) > BAC > PVP(s) > TRI > MSP [3].

Cytotoxicity Biocompatibility Antiseptic Safety

Cetylpyridinium Chloride: Application Scenarios


Fresh Produce Sanitization: Enhanced Pathogen Reduction vs Chlorine

In food safety applications where chlorine-based sanitizers are either restricted or insufficiently effective, CPC provides quantifiably superior pathogen reduction. As demonstrated by Kang et al. (2019), CPC achieved 0.97–2.11 additional log-reductions compared to NaOCl treatment at 80 mg/L, with 3.33–4.54 log-reductions across E. coli O157:H7, S. Typhimurium, and L. monocytogenes on spinach leaves [1]. Among five tested QACs, CPC exhibited the highest inhibitory activity and highest positive ζ-potential (67.23 mV) [2]. This scenario applies to fresh produce processors, ready-to-eat food manufacturers, and agricultural sanitization programs seeking alternatives to chlorine with documented efficacy superiority.

Daily Oral Care: Plaque Control Parity with Chlorhexidine, No Staining

For over-the-counter mouthwash and oral care product development, CPC offers a well-documented alternative to chlorhexidine that matches antiplaque efficacy in brushing populations while avoiding the cosmetic staining liability that limits CHX adherence. A 2025 systematic review and meta-analysis of 14 clinical trials confirmed no significant difference between CPC and CHX for plaque and gingivitis prevention in brushing populations, while CHX consistently produced greater tooth staining [3]. Furthermore, CPC-HA formulations in a 21-day RCT demonstrated plaque control comparable to CHX with no significant staining increase (p = 0.573), whereas CHX produced significant staining (p < 0.001) [4]. This scenario applies to consumer oral care manufacturers seeking a CHX-alternative active pharmaceutical ingredient with documented efficacy parity and improved cosmetic acceptability.

Low-CMC Surfactant Formulations vs Benzalkonium Chloride

In applications where surfactant efficiency at low concentrations is critical—such as preservative systems, emulsion stabilization, or micellar drug delivery—CPC offers a 4.4-fold lower CMC than benzalkonium chloride (9.69 × 10⁻⁴ M vs. 4.30 × 10⁻³ M in aqueous solution) [5]. This differential is amplified in the presence of certain co-formulants, with CPC's CMC decreasing to 1.80 × 10⁻⁵ M (72-fold lower than BKC) under synergistic conditions [6]. This scenario applies to pharmaceutical formulation scientists, personal care product developers, and industrial surfactant users seeking a more efficient cationic surfactant for micelle-dependent applications.

Biocompatibility Benchmark QAC for Antimicrobial Research

For in vitro antimicrobial research and antiseptic development, CPC serves as a well-characterized benchmark representing mid-tier biocompatibility among QACs. Müller and Kramer (2008) established CPC's biocompatibility index ranking below chlorhexidine, octenidine, and polyhexamethylene biguanide, but positioned comparably to benzalkonium chloride [7]. This quantified safety-efficacy profile makes CPC a useful reference compound for evaluating novel antiseptic candidates, particularly in assays requiring a comparator with documented cytotoxicity and antimicrobial parameters. This scenario applies to academic research laboratories, antimicrobial discovery programs, and in vitro assay development requiring a standardized, extensively characterized QAC reference compound.

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